
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors. By inhibiting FAAH, URB597 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Mecanismo De Acción
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids. By inhibiting FAAH, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has been shown to increase levels of endocannabinoids in the body, leading to potential pain relief and anti-inflammatory effects. 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has been shown to increase dopamine levels in the brain, potentially leading to improved mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide in lab experiments include its specificity for FAAH inhibition and its potential therapeutic effects in various diseases. However, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has limitations such as its short half-life and potential off-target effects.
Direcciones Futuras
For research on 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide include studying its potential therapeutic effects in various diseases such as chronic pain, anxiety, and depression. Additionally, further research is needed to understand the potential off-target effects of 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide and to develop more potent and selective FAAH inhibitors.
Métodos De Síntesis
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide can be synthesized using a multistep process involving various chemical reactions. The synthesis involves the reaction of 3,4-dimethoxybenzylamine with 2-methylcyclopentanone to form the intermediate 1-(3,4-dimethoxyphenyl)-2-methylcyclopentanone. This intermediate is then reacted with 4-bromobenzyl bromide to form the final product, 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has been studied for its potential therapeutic effects in various diseases such as pain, anxiety, and depression. Studies have shown that 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide increases levels of endocannabinoids in the body, leading to potential pain relief and anti-inflammatory effects. 1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentanecarboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15-8-4-5-9-17(15)22-20(23)21(12-6-7-13-21)16-10-11-18(24-2)19(14-16)25-3/h4-5,8-11,14H,6-7,12-13H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBYABJJKQMBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)cyclopentane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

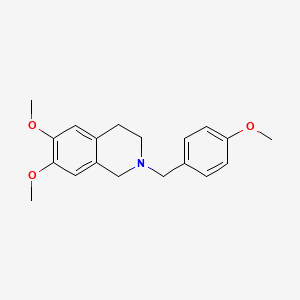
![2-[(5-chloro-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5786994.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5786999.png)
![methyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5787002.png)
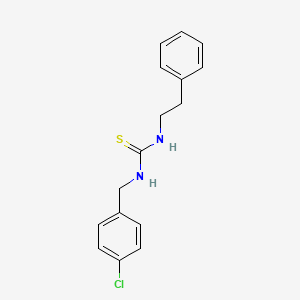
![4-methyl-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5787016.png)
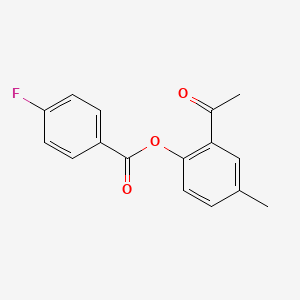
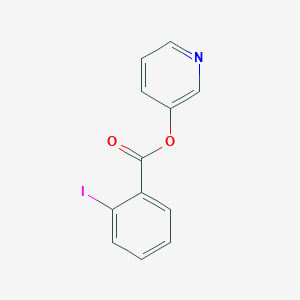
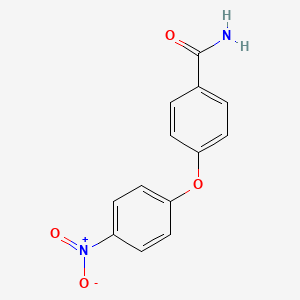
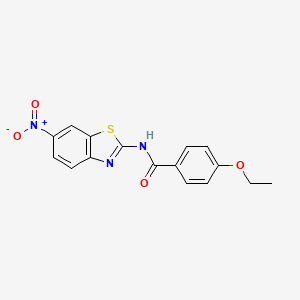

![N-[2-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B5787066.png)
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-2-furamide](/img/structure/B5787077.png)
![N-methyl-2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5787084.png)